molecular formula C9H6F3IN2O3 B14915271 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B14915271
M. Wt: 374.05 g/mol
InChI Key: PHCKBDGOWFBFBT-UHFFFAOYSA-N
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Description

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6F3IN2O3 It is characterized by the presence of an iodine atom, a nitro group, and a trifluoroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps One common method starts with the nitration of iodobenzene to introduce the nitro groupThe final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to modify target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and trifluoroethyl groups makes it particularly interesting for applications requiring specific electronic and steric properties .

Properties

Molecular Formula

C9H6F3IN2O3

Molecular Weight

374.05 g/mol

IUPAC Name

2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

InChI

InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16)

InChI Key

PHCKBDGOWFBFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCC(F)(F)F)I

Origin of Product

United States

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